2-Chloro-4-(oxan-4-YL)pyridine

Description

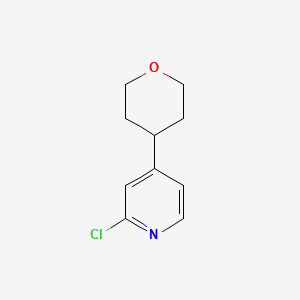

2-Chloro-4-(oxan-4-yl)pyridine is a pyridine derivative substituted with a chlorine atom at the 2-position and a tetrahydropyran (oxan-4-yl) group at the 4-position. This compound is notable for its heterocyclic structure, combining the aromatic pyridine ring with the oxygen-containing oxane moiety. The oxan-4-yl group contributes to lipophilicity and hydrogen-bonding capacity, which may influence solubility and biological interactions .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

2-chloro-4-(oxan-4-yl)pyridine |

InChI |

InChI=1S/C10H12ClNO/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |

InChI Key |

NCVUPBKBOAZBQX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(oxan-4-yl)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of the oxan-4-yl group. One common method involves the reaction of 2-chloropyridine with an oxan-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(oxan-4-yl)pyridine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The oxan-4-yl group can be oxidized to form corresponding oxan-4-one derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or THF.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Oxan-4-one derivatives.

Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-4-(oxan-4-yl)pyridine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as improved thermal stability or chemical resistance.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Industrial Chemistry: It is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(oxan-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity for its molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

2-Chloro-4-(piperidin-1-ylmethyl)pyridine Oxalic Acid (CAS 406484-56-8)

- Structure : Features a pyridine core with a chlorine atom at the 2-position and a piperidin-1-ylmethyl group at the 4-position, stabilized by oxalic acid.

- Molecular Weight : 300.74 g/mol (C₁₃H₁₇ClN₂O₄) .

- Key Differences: The piperidine moiety introduces a basic nitrogen, enhancing solubility in acidic environments compared to the non-basic oxan-4-yl group. Used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological disorders .

- Bioactivity: Not explicitly reported, but piperidine derivatives are commonly associated with receptor-binding applications.

2-Chloro-4-(difluoromethoxy)pyridine (CAS 1206978-15-5)

- Structure : Chlorine at the 2-position and a difluoromethoxy group (-OCF₂H) at the 4-position.

- Molecular Weight: 179.55 g/mol (C₆H₄ClF₂NO) .

- Key Differences :

Cyclopenta[c]pyridine Derivatives (e.g., Compound 112)

- Structure : Cyclopenta[c]pyridine core modified with 2-chloro-4-(trifluoromethoxy)phenyl groups.

- Bioactivity :

- Key Differences: The fused cyclopenta[c]pyridine skeleton introduces rigidity and planar geometry, contrasting with the monocyclic pyridine structure of the target compound.

2-Chloro-4-(4-pyridyl)pyridine

- Structure : Chlorine at the 2-position and a pyridyl group at the 4-position.

- Synthesis : Produced via rhodium-catalyzed C–H activation, yielding a bispyridine system .

- Applications : Used in coordination chemistry and metal-organic frameworks (MOFs) due to its chelating properties.

Comparative Data Table

Key Findings and Insights

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl, -OCF₂H) : Enhance stability and influence binding interactions in biological systems. Chlorine at the 2-position is common in bioactive pyridines .

- Oxygen vs. Nitrogen Substituents : Oxan-4-yl (ether) contributes to moderate lipophilicity, while piperidin-1-ylmethyl (amine) increases basicity and solubility in acidic media .

Bioactivity Trends: Chloro-substituted pyridines often exhibit antimicrobial or insecticidal properties, as seen in cyclopenta[c]pyridines and hexahydroquinoline derivatives . Fluorinated analogs (e.g., difluoromethoxy) are prioritized for metabolic stability in drug design .

Synthetic Accessibility :

- Click chemistry and transition metal catalysis (e.g., rhodium) are prevalent for constructing complex pyridine derivatives .

Biological Activity

2-Chloro-4-(oxan-4-YL)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an oxan-4-yl group at the 4-position. Its molecular formula is C10H10ClN, with a molecular weight of 195.65 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis. Typical reagents for substitution reactions include sodium azide or primary amines, often conducted in polar solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures. The synthesis can yield various derivatives, influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism of action likely involves the inhibition of bacterial enzyme activities, disrupting essential metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial effects, this compound has shown anti-inflammatory properties . It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. Preliminary studies suggest that it could reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to bind to various biological targets, such as enzymes and receptors. This interaction can lead to modulation of enzyme activities or receptor functions, which is crucial for its therapeutic potential. Understanding these interactions through binding affinity studies and functional assays is essential for elucidating its mechanism of action.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-3-(oxan-4-YL)pyridine | Oxan group at 3-position | Different position affects reactivity |

| 2-Chloro-4-(trifluoromethyl)pyridine | Trifluoromethyl group instead of oxan | Enhanced lipophilicity due to trifluoromethyl substitution |

| 3-Chloro-2-(tetrahydro-pyran) | Tetrahydro-pyran moiety present | Different cyclic ether structure influences properties |

Case Studies

- Antibacterial Activity : A study investigated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Research : In a model of induced inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups, supporting its potential use in anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.